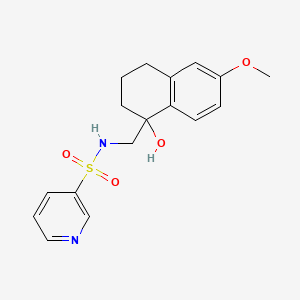

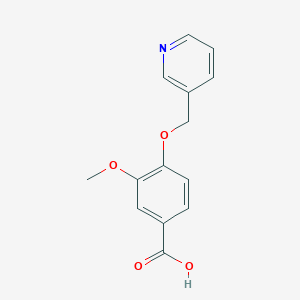

![molecular formula C22H28N2O4S B2530689 N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide CAS No. 690245-72-8](/img/structure/B2530689.png)

N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activity of related benzenesulfonamide derivatives. These papers can help us infer the possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of an appropriate amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . Similarly, the compound of interest could be synthesized by reacting a morpholine-containing amine with a dimethylbenzenesulfonyl chloride. The synthesis process is often followed by various nucleophilic substitutions or condensations to introduce additional functional groups, as demonstrated in the synthesis of ureido benzenesulfonamides incorporating triazine moieties .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups that can influence the molecule's binding affinity and selectivity towards biological targets. For instance, the introduction of a morpholine group, as in the compound of interest, could potentially enhance solubility and bioavailability .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the synthesis of ureido benzenesulfonamides , and intramolecular arylation, as demonstrated in the synthesis of benzhydrylamines . These reactions are crucial for modifying the chemical structure to achieve desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, can be influenced by the substituents on the aromatic ring. For example, the introduction of a morpholine group could improve the solubility of the compound . Additionally, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen, which in turn can influence the binding interactions with biological targets .

Relevant Case Studies

Several of the papers discuss the biological activities of benzenesulfonamide derivatives, such as their role as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase , which are relevant to conditions like cancer and Alzheimer's disease. These studies provide a foundation for understanding how the compound of interest might interact with biological systems and its potential therapeutic applications.

Applications De Recherche Scientifique

Synthetic Methodologies and Applications

Research has demonstrated the utility of related sulfonamides in synthetic chemistry, particularly in carbonylation reactions and the synthesis of diverse organic compounds. For instance, Dimethylformamide has been highlighted as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides, a process that could be relevant to the synthesis of compounds including sulfonamides like the one (Wan et al., 2002). This method offers an alternative to traditional carbonylation techniques, potentially applicable to the synthesis of complex sulfonamides.

Biological Evaluation and Therapeutic Potential

Several studies have explored the biological activities of sulfonamides, indicating their potential in medicinal chemistry. For example, novel thiourea derivatives bearing benzenesulfonamide moieties have shown significant activity against Mycobacterium tuberculosis, with certain compounds exhibiting high antimycobacterial activity. This highlights the potential of sulfonamide compounds in developing new antituberculosis drugs (Ghorab et al., 2017).

Another study on sulfonamides incorporating 1,3,5-triazine moieties revealed their antioxidant properties and inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's (Lolak et al., 2020). These findings underscore the therapeutic relevance of sulfonamide derivatives in addressing oxidative stress and enzyme inhibition.

Propriétés

IUPAC Name |

N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-15-5-6-16(2)21(11-15)29(26,27)23-12-19-7-9-20(10-8-19)22(25)24-13-17(3)28-18(4)14-24/h5-11,17-18,23H,12-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQFKLOTXJPZDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

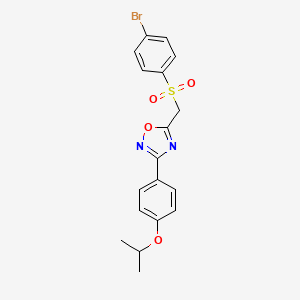

![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)

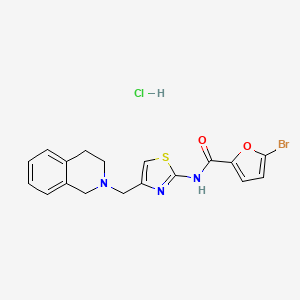

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)

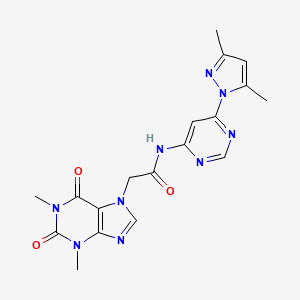

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)

![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)